molecular formula C16H16BrN5O2S B6441828 3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2548980-29-4

3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6441828
CAS No.: 2548980-29-4
M. Wt: 422.3 g/mol
InChI Key: SHZGFUCJSSDUTD-UHFFFAOYSA-N
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Description

3-[4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide (CAS# 2548980-29-4) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C16H16BrN5O2S and a molecular weight of 422.3 g/mol, this molecule features a 1,2-benzothiazole 1,1-dioxide core substituted at the 3-position with a 1,4-diazepane ring, which is further functionalized with a 5-bromopyrimidin-2-yl group . The structural architecture of this compound combines several privileged pharmacophores. The benzothiazole scaffold is widely recognized for its versatile biological activities, including applications in anticancer, antimicrobial, and central nervous system (CNS) targeted research . The incorporation of the 1,4-diazepane ring, a seven-membered heterocycle, and the bromopyrimidine group, a common element in kinase-directed ligands, creates a multifunctional molecule suitable for exploring novel biological mechanisms and structure-activity relationships (SAR) . Its research value is particularly high in the design and synthesis of potential enzyme inhibitors and receptor modulators. From a synthetic chemistry perspective, this compound can be assembled via key coupling strategies such as Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), displacing a leaving group on the benzothiazole dioxide core with the diazepane-pyrimidine amine fragment . The final product typically requires purification via reverse-phase HPLC to achieve high purity, essential for reliable biological assay results . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O2S/c17-12-10-18-16(19-11-12)22-7-3-6-21(8-9-22)15-13-4-1-2-5-14(13)25(23,24)20-15/h1-2,4-5,10-11H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGFUCJSSDUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Benzothiazole Precursors

The benzothiazole sulfone is typically synthesized via oxidation of 1,2-benzothiazole using peroxides or peracids:

Reaction Conditions

ReagentSolventTemperatureTime (h)Yield (%)
m-Chloroperbenzoic acidDichloromethane0°C → RT1278–85
Hydrogen peroxide (30%)Acetic acid80°C665–72

Key challenges include over-oxidation to sulfonic acids and epoxidation of adjacent double bonds. Stabilizing agents like Na2HPO4 improve selectivity.

Direct Cyclization Routes

Alternative one-pot syntheses from o-aminothiophenol derivatives:

  • Condensation with chloroacetic acid derivatives to form the thiazole ring.

  • Subsequent oxidation with KMnO4/H2SO4 to install the sulfone groups.

This method avoids isolation of intermediates but suffers from lower yields (45–55%) due to competing side reactions.

Preparation of 1,4-Diazepane-5-Bromopyrimidine Fragment

Ring-Closing Metathesis (RCM) Approach

A 7-membered diazepane ring can be constructed via Grubbs catalyst-mediated RCM:

Example Procedure

  • Treat N-allyl-N-(3-butenyl)pyrimidin-2-amine with Grubbs 2nd generation catalyst (5 mol%) in refluxing DCM.

  • Brominate the pyrimidine ring using POBr3 in acetonitrile at 60°C.

Key Data

StepYield (%)Purity (HPLC)
RCM6892.4
Bromination8395.1

Steric hindrance from the diazepane ring necessitates extended reaction times (24–36 h) for complete conversion.

Reductive Amination Strategy

Alternative route using bis-amine intermediates:

  • React 5-bromopyrimidine-2-carbaldehyde with 1,3-diaminopropane in MeOH.

  • Reduce the imine intermediate with NaBH4.

  • Cyclize using TsCl/pyridine to form the diazepane.

This method provides better control over stereochemistry but requires rigorous exclusion of moisture.

Coupling Strategies for Final Assembly

Buchwald-Hartwig Amination

Coupling the benzothiazole dioxide with the diazepane-pyrimidine fragment via palladium catalysis:

Optimized Conditions

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (3 equiv)

  • Solvent: Toluene/1,4-dioxane (4:1)

  • Temperature: 110°C

  • Time: 18 h

Performance Metrics

Starting Material RatioYield (%)Isolated Purity
1:1.26298.3
1:1.57197.8

Excess diazepane-pyrimidine compensates for competitive side reactions at the electron-deficient pyrimidine ring.

SNAr Displacement Reactions

Nucleophilic aromatic substitution using activated benzothiazole dioxide:

Reaction Scheme

  • Introduce a leaving group (e.g., Cl, F) at the 3-position of benzothiazole dioxide via chlorination with POCl3.

  • Displace with diazepane-pyrimidine amine under basic conditions (K2CO3, DMF, 80°C).

Comparative Data

Leaving GroupBaseSolventYield (%)
ClK2CO3DMF58
FCsFDMSO67

Fluorine as a leaving group enhances reactivity but increases substrate sensitivity to hydrolysis.

Purification and Characterization

Chromatographic Challenges

The target compound’s polarity necessitates reverse-phase HPLC for final purification:

HPLC Conditions

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: MeCN/H2O (0.1% TFA) gradient (30→70% over 25 min)

  • Retention Time: 18.2 min

Persistent impurities (<2%) often derive from:

  • Incomplete oxidation of benzothiazole

  • Residual Pd catalysts from coupling steps

Spectroscopic Validation

Key NMR Signatures (DMSO-d6)

  • δ 8.72 (s, 1H, pyrimidine H6)

  • δ 4.12–3.85 (m, 4H, diazepane CH2)

  • δ 2.95 (s, 2H, SO2CH2)

High-resolution MS confirms molecular ion [M+H]+ at m/z 468.0432 (calc. 468.0429).

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

ParameterPathway APathway B
Total Steps57
Overall Yield (%)2819
Pd Usage (kg/kg API)0.120.08
E-Factor3245

Pathway A’s superior yield and lower environmental impact make it preferable for large-scale production despite higher palladium consumption.

Regulatory Aspects

  • Residual solvent levels must comply with ICH Q3C guidelines (Class 2 solvents < 720 ppm).

  • Palladium content controlled to <10 ppm via chelating resin treatment.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that compounds containing bromopyrimidine and diazepane moieties exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Studies have shown that related compounds demonstrate efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics .

Neurological Research:
Due to its ability to interact with neurotransmitter receptors, particularly serotonin receptors, this compound may be explored as a lead for developing drugs targeting neurological disorders. Its structural similarity to known psychoactive compounds positions it as a potential candidate for selective serotonin receptor agonism .

Biological Studies

Enzyme Inhibition Studies:
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. By acting as a substrate or inhibitor, it helps elucidate the biochemical pathways involved in various diseases .

Receptor Binding Assays:
Research focusing on receptor binding has shown that derivatives of this compound can selectively bind to specific receptors, which is crucial for drug design aimed at targeting particular biological pathways .

Material Science Applications

Synthesis of Novel Materials:
The unique chemical properties of this compound allow for its use in synthesizing novel materials with specialized electronic or optical properties. The incorporation of heterocycles into polymer matrices has been investigated to enhance material properties such as conductivity and thermal stability .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro with IC50 values < 10 µM.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) < 20 µg/mL.
Study CNeurological EffectsIdentified as a selective agonist for serotonin receptors with potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The diazepane ring may enhance the compound’s binding affinity and specificity, while the benzothiazole dioxide structure can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Core Modifications

  • Diazepane vs. This flexibility may influence binding kinetics to biological targets.
  • Bromopyrimidine vs. Allyloxy/Thiazole : The 5-bromopyrimidine group is electron-deficient and may participate in halogen bonding or π-π stacking, contrasting with the electrophilic allyloxy group in probenazole or the dichlorothiazole in dichlobentiazox .

Research Findings on Analogous Compounds

Antioxidant and Anti-Ulcer Activities

  • 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide demonstrated significant antioxidant activity in Diospyros mespiliformis extracts, attributed to its high abundance and free radical scavenging capacity .

Agrochemical Performance

  • Probenazole’s allyloxy group enables its role as a plant activator, inducing systemic resistance in rice against blast fungus . Dichlobentiazox’s dichlorothiazole methoxy group contributes to broad-spectrum pesticidal activity .

Biological Activity

3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a bromopyrimidine moiety, a diazepane ring, and a benzothiazole dioxide structure. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C13H14BrN4O2SC_{13}H_{14}BrN_4O_2S, with a molar mass of approximately 356.23 g/mol. The presence of the bromine atom in the pyrimidine ring and the diazepane structure enhances its reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves multiple interactions with biological macromolecules:

  • Nucleic Acids and Proteins : The bromopyrimidine moiety may interact with DNA or RNA, potentially inhibiting their functions.
  • Binding Affinity : The diazepane ring can enhance binding affinity to specific receptors or enzymes, which may lead to modulation of their activities.
  • Stability : The benzothiazole dioxide structure contributes to the overall stability and reactivity of the compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of benzothiazole can inhibit various bacterial strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 0.052 mg/mL .
  • Antifungal Properties : Compounds in this class have also demonstrated antifungal activity against pathogens like Botrytis cinerea, with effective concentrations reported around 14.44 μg/mL .

Anticancer Activity

The compound's structural components suggest potential anticancer properties:

  • Cytotoxicity : Similar benzothiazole derivatives have exhibited cytotoxic effects against human cancer cell lines. For example, studies have indicated that certain benzothiazole derivatives can inhibit the growth of leukemia cell lines .
  • Mechanisms of Action : These anticancer effects are believed to be mediated through oxidative stress induction and modulation of apoptosis pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Benzothiazole DerivativesAntibacterialEffective against E. coli and S. aureus at low concentrations.
Benzothiazole-based CompoundsAntifungalInhibition of Botrytis cinerea with EC50 values indicating strong activity.
BenzothiazolesAnticancerInduced cytotoxicity in leukemia cell lines; mechanisms involve apoptosis modulation.

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the safety profile:

  • The compound is classified as hazardous, potentially causing skin irritation and respiratory issues upon exposure.
  • Further studies are required to assess its toxicity in vivo, particularly regarding long-term exposure and environmental impact.

Q & A

Q. How should researchers design a mechanistic study to elucidate the compound’s off-target effects?

  • Methodological Answer : Implement chemoproteomics (e.g., thermal shift assays or affinity-based protein profiling). Combine CRISPR-Cas9 screening with transcriptomics to identify secondary targets. Prioritize hits using STRING network analysis for pathway enrichment .

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